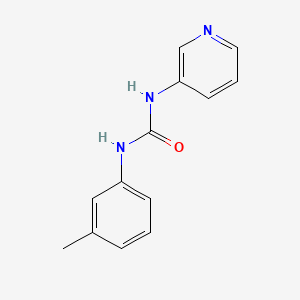![molecular formula C22H26N2O4 B5541896 4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)
4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.18925731 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Chemical Research
- Biginelli Synthesis : This compound is synthesized using enaminones and different substituted benzaldehydes, demonstrating its application in novel synthetic methodologies (Bhat et al., 2018).
Antimicrobial and Anti-Proliferative Activities
- Antimicrobial Activity : Piperazine derivatives have shown significant antimicrobial properties against various pathogenic bacteria and fungi, indicating their potential in developing new antimicrobial agents (Al-Wahaibi et al., 2021).
- Cancer Research : These compounds exhibit anti-proliferative activity against multiple cancer cell lines, highlighting their potential application in cancer research and therapy (Al-Wahaibi et al., 2021).
Novel Derivatives and Biological Evaluation
- Synthesis of Novel Derivatives : Research has focused on creating novel derivatives of piperazine for various applications, including antimicrobial and anticancer activities (Bektaş et al., 2010).
- Biological Evaluation : New derivatives have been evaluated for their biological activities, further expanding the potential applications in medical and pharmaceutical research (Bektaş et al., 2010).
Applications in Drug Design
- Neuroprotection and Alzheimer's Disease : Some derivatives have been studied for their neuroprotective properties, with potential implications in Alzheimer's disease treatment (Lecanu et al., 2010).
- Motilin Receptor Agonist : Certain piperazine compounds have been identified as motilin receptor agonists, useful in gastrointestinal motility disorders (Westaway et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15-6-5-7-18(10-15)24-13-16(2)23(14-22(24)26)21(25)12-17-8-9-19(27-3)20(11-17)28-4/h5-11,16H,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRYIYYBQWPGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CC2=CC(=C(C=C2)OC)OC)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
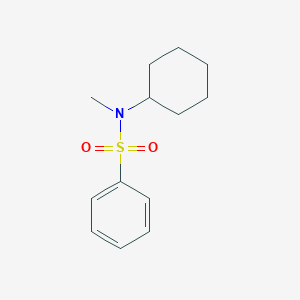
![5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5541825.png)
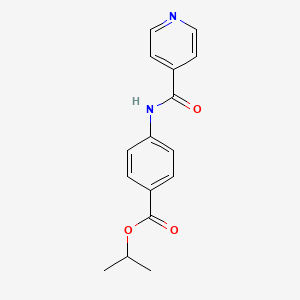
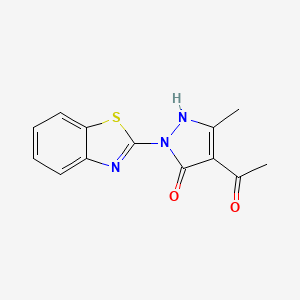
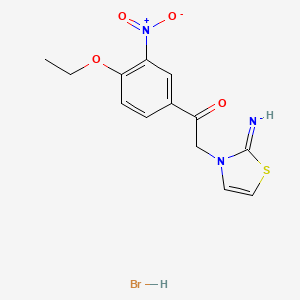
![2-[(3-Chlorophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)
![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)
![(1S,5R)-6-benzyl-3-(5-methylpyrazine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)
![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)
![N'-[(E)-pyridin-4-ylmethylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide](/img/structure/B5541889.png)
![N,N-DIMETHYL-2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE](/img/structure/B5541897.png)
![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)
